molecular formula C10H5BrFN3S B1438233 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole CAS No. 1094275-22-5

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

Cat. No. B1438233
M. Wt: 298.14 g/mol
InChI Key: LWJWCCHXBWTTRP-UHFFFAOYSA-N
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Description

“2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The structure of the synthesized compounds was characterized by infrared, 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, elemental analysis, and mass spectroscopy . X-ray diffraction analysis was also used for some compounds .


Chemical Reactions Analysis

The reactions of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromide derivatives led to the formation of the respective imidazo[2,1-b][1,3,4]thiadiazole derivative .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the application : This compound has been used in the synthesis of derivatives with potential antimicrobial activity . It’s part of a larger group of compounds known as imidazo[2,1-b][1,3,4]thiadiazoles, which have been explored for their diverse pharmacological properties .
  • Methods of application or experimental procedures : A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .
  • Results or outcomes obtained : The derivatives were tested for antibacterial and antifungal activity using the cup plate method against Staphylococcus aureus, Klebsiella, and Candida albicans microorganisms . One derivative, 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole, showed activity against Klebsiella at a low micromolar concentration (5 μg/ml) with a moderate zone of inhibition . Another derivative, 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole, was found to be the most potent antifungal active derivative at 50 μg/ml against C. alb

Antitubercular Activity

  • Summary of the application : This compound has been used in the synthesis of derivatives with potential antitubercular activity . It’s part of a larger group of compounds known as imidazo[2,1-b][1,3,4]thiadiazoles, which have been explored for their diverse pharmacological properties .
  • Methods of application or experimental procedures : The synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole was carried out and evaluated for antitubercular potential against Mycobacterium tuberculosis strain .
  • Results or outcomes obtained : The results of this study are not specified in the source .

Analgesic Activities

  • Summary of the application : Some 6-substituted imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their 5-bromo derivatives have shown significant analgesic activities .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
  • Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .

Anti-Inflammatory Activity

  • Summary of the application : Some imidazole containing compounds have shown significant anti-inflammatory activities .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
  • Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .

Antiviral Activity

  • Summary of the application : Imidazole containing compounds have been used in the development of antiviral drugs .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
  • Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .

Antidiabetic Activity

  • Summary of the application : Imidazole derivatives have been explored for their potential antidiabetic properties .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
  • Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .

Future Directions

The future directions for “2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole” and similar compounds could include further exploration of their diverse pharmacological properties . This could lead to the development of new drugs for various medical conditions .

properties

IUPAC Name

2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJWCCHXBWTTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
Reactant of Route 3
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

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